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Compound Name: Roridin A

Cat. No.: B083880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Roridin A is a macrocyclic trichothecene mycotoxin produced by various species of fungi,

including Myrothecium. As a member of the trichothecene family, it is a potent inhibitor of

protein synthesis in eukaryotic cells.[1][2] This property underlies its significant biological

activities, including its potential as an anticancer agent, which has garnered interest in the field

of drug development. A thorough understanding of its physicochemical properties and stability

is paramount for its handling, formulation, and investigation as a therapeutic agent. This

technical guide provides an in-depth overview of the core physicochemical characteristics of

Roridin A, its stability under various conditions, and the signaling pathways it modulates.

Physicochemical Properties
The fundamental physicochemical properties of Roridin A are summarized in the tables below.

This data is essential for designing experimental protocols, developing analytical methods, and

formulating potential drug delivery systems.

Table 1: General and Chemical Properties of Roridin A
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Property Value Source

CAS Number 14729-29-4 [3]

Molecular Formula C29H40O9 [3]

Molecular Weight 532.6 g/mol [3]

Appearance White powder

Class Trichothecene Mycotoxin

Table 2: Solubility and Partition Coefficient of Roridin A
Property Value Source

Solubility
Soluble in dichloromethane,

DMSO, ethanol, and methanol.
Cayman Chemical

Predicted Water Solubility 0.064 g/L (ALOGPS)

Predicted logP 3.26 (ALOGPS)

Table 3: Thermal and Spectral Properties of Roridin A
Property Value Source

Melting Point 198-204 °C ChemicalBook

UV max
~260 nm and ~230 nm (roridin-

like compounds)
[4]

Mass Spectrometry
Precursor m/z: 533.274

[M+H]+
[3]

Stability Profile
The stability of Roridin A is a critical factor for its storage, handling, and formulation. While

specific, comprehensive stability studies on Roridin A are not extensively published, data from

related trichothecenes and general mycotoxin stability testing provides valuable insights.
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Long-Term Storage: Roridin A is reported to be stable for at least four years when stored at

-20°C.

pH Stability: The stability of trichothecenes is known to be pH-dependent. Generally, they are

more stable in acidic to neutral conditions. Under alkaline conditions, the ester linkages in the

macrocyclic ring of Roridin A may be susceptible to hydrolysis, leading to degradation. One

study on the phytotoxicity of Myrothecium roridum toxin found it to be stable over a pH range of

4.5 to 7.5, with maximal activity at pH 6.0.[5]

Thermal Stability: Trichothecenes are generally considered to be relatively heat-stable, but

degradation can occur at high temperatures, especially with prolonged exposure.[6] Studies on

other trichothecenes like deoxynivalenol (DON) and nivalenol have shown that thermal

degradation is more pronounced under alkaline conditions.[6][7]

Photostability: Specific photostability data for Roridin A is not readily available. However, as

with many complex organic molecules, exposure to UV light may lead to degradation. It is

advisable to protect Roridin A from light during storage and handling.

Experimental Protocols
The following are generalized protocols for assessing the stability of Roridin A, based on

established guidelines for mycotoxins and pharmaceutical compounds.

Protocol 1: pH Stability Assessment
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a relevant pH

range (e.g., pH 2, 4, 7, 9, and 12).

Sample Preparation: Prepare stock solutions of Roridin A in a suitable organic solvent (e.g.,

methanol or acetonitrile). Dilute the stock solution with each buffer to a final known

concentration.

Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 25°C and 40°C)

in the dark.

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours),

withdraw aliquots from each solution.
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Quenching and Analysis: Immediately neutralize the pH of the aliquots if necessary to halt

further degradation. Analyze the concentration of Roridin A using a validated analytical

method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry

detection (HPLC-UV/MS).

Data Analysis: Plot the concentration of Roridin A versus time for each pH and temperature

condition to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment
Sample Preparation: Prepare solutions of Roridin A in a stable solvent or a relevant

formulation vehicle.

Temperature Conditions: Expose the samples to a range of elevated temperatures (e.g.,

40°C, 60°C, 80°C, and 100°C) for defined periods. Include a control sample stored at the

recommended storage temperature (-20°C).

Time-Point Analysis: At various time points, remove samples from the elevated temperatures

and allow them to cool to room temperature.

Analysis: Analyze the concentration of remaining Roridin A and any potential degradation

products using HPLC-UV/MS.

Data Analysis: Determine the rate of degradation at each temperature to understand the

thermal liability of the compound.

Protocol 3: Photostability Assessment (based on ICH
Q1B Guidelines)[9][10]

Sample Preparation: Prepare samples of Roridin A as a solid and in a relevant solvent or

formulation. Prepare a dark control sample wrapped in aluminum foil.

Light Exposure: Expose the samples to a light source that provides an overall illumination of

not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than

200 watt-hours/square meter.[8]
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Analysis: After the exposure period, compare the physical properties (e.g., appearance,

color) and chemical purity of the light-exposed samples to the dark control. Quantify the

amount of Roridin A and any photodegradation products by HPLC-UV/MS.

Data Analysis: Evaluate the extent of degradation to determine the photostability of Roridin
A and the need for light-protected packaging.

Signaling Pathways Modulated by Roridin A
Roridin A exerts its cytotoxic effects by targeting fundamental cellular processes, primarily

through the inhibition of protein synthesis. This triggers a cascade of signaling events leading

to apoptosis.

Ribotoxic Stress Response and MAPK Activation
The primary mechanism of action for Roridin A and other trichothecenes is the inhibition of

protein synthesis by binding to the 60S ribosomal subunit.[9] This binding event is recognized

by the cell as a "ribotoxic stress response," which leads to the rapid activation of Mitogen-

Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and

Extracellular signal-regulated kinases (ERK).[1][9] These kinases are key transducers in

signaling pathways that regulate cellular responses to stress, including inflammation and

apoptosis.
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Roridin A-induced ribotoxic stress response.

Induction of Apoptosis: Extrinsic and Intrinsic Pathways
Roridin A has been shown to induce apoptosis through both the extrinsic (death receptor-

mediated) and intrinsic (mitochondrial) pathways.[10] The extrinsic pathway can be initiated by

the upregulation of death receptors like TNF-α and Fas.[10] The intrinsic pathway involves the

activation of p53 and the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and

the activation of caspases.[10]
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Extrinsic and intrinsic apoptosis pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded
Protein Response (UPR)
Studies on the closely related compound, Roridin E, have demonstrated the induction of

endoplasmic reticulum (ER) stress.[11] This is characterized by the activation of the unfolded

protein response (UPR) signaling pathways, which involve three key sensors: ATF6, PERK,

and IRE1.[11] Chronic ER stress ultimately leads to apoptosis. Given the structural and

mechanistic similarities, it is plausible that Roridin A also induces ER stress.
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ER stress and unfolded protein response.

Conclusion
Roridin A is a biologically active mycotoxin with a complex chemical structure and a

multifaceted mechanism of action. This guide provides a consolidated resource of its known

physicochemical properties and stability characteristics, which are essential for its scientific

investigation and potential therapeutic development. The detailed signaling pathways illustrate

the intricate cellular responses to this potent protein synthesis inhibitor. Further research is

warranted to fully elucidate the stability profile of Roridin A under various conditions to support

its advancement in drug discovery and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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